molecular formula C14H16N2O2S B8518803 1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone

1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone

Cat. No. B8518803
M. Wt: 276.36 g/mol
InChI Key: ZMYBUIOTLFRWGQ-UHFFFAOYSA-N
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Patent
US08404684B2

Procedure details

A stirred suspension of 3-chloro, 2,4-pentanedione (1.0 g, 7.43 mmol) and 1-(4-methoxy benzyl)-2-thiourea (1.46 g, 7.43 mmol) in methanol (10 ml) is treated with pyridine (0.6 ml). The reaction mixture is stirred at room temperature for 2 hours and then the solvent is removed in vacuo. The crude residue is triturated with ether to yield the titled compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][C:4](=[O:6])[CH3:5].[CH3:8][O:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16]([NH2:18])=[S:17])=[CH:12][CH:11]=1.N1C=CC=CC=1>CO>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:14][NH:15][C:16]2[S:17][C:3]([C:4](=[O:6])[CH3:5])=[C:2]([CH3:1])[N:18]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1.46 g
Type
reactant
Smiles
COC1=CC=C(CNC(=S)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is triturated with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(CNC=2SC(=C(N2)C)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.